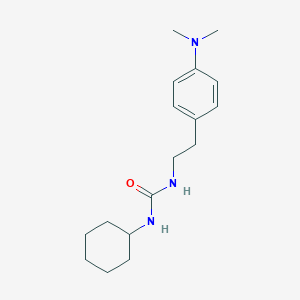![molecular formula C15H12N6S B263246 Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. The compound is a derivative of quinoxaline, which is a bicyclic aromatic compound containing a nitrogen atom in each ring. Quinoxaline derivatives have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been proposed that the compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. The antimicrobial and antifungal activities of the compound may be attributed to its ability to disrupt the cell membrane of the microorganisms. The anti-inflammatory activity of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have demonstrated that the compound can inhibit tumor growth in animal models of cancer. The compound has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. It has been extensively studied for its biological activities, making it a useful tool for investigating various biological processes. However, the compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-. One direction is to investigate the compound's mechanism of action in more detail, particularly its interactions with specific cellular targets. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammatory disorders. Further studies are also needed to evaluate the compound's safety and toxicity profile. Finally, the development of more efficient synthesis methods for quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- may enable its wider use in various research applications.
Méthodes De Synthèse
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- can be synthesized using various methods. One of the most common methods involves the condensation of 2-methylquinoxaline with 6-mercaptopurine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the thiol group of 6-mercaptopurine with the methyl group of 2-methylquinoxaline, resulting in the formation of the desired product.
Applications De Recherche Scientifique
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- |
|---|---|
Formule moléculaire |
C15H12N6S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-methyl-3-(7H-purin-6-ylsulfanylmethyl)quinoxaline |
InChI |
InChI=1S/C15H12N6S/c1-9-12(21-11-5-3-2-4-10(11)20-9)6-22-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,16,17,18,19) |
Clé InChI |
WJHUOVLFTVTMGT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)

![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)


![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)